Enhanced Passive CNS Permeability Over Fasudil and Des-Thianyl Analog
To achieve a meaningful central nervous system (CNS) exposure, drug candidates must optimize multiple physicochemical parameters simultaneously: TPSA < 90 Ų, XLogP in the 2-4 range, and negligible hydrogen bond donors [1]. 8-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}quinoline (TPSA = 87.2 Ų, XLogP = 2.7, HBD = 0) fulfills all three criteria, placing it within the optimal "CNS MPO" (Multi-Parameter Optimization) score range [1]. By contrast, Fasudil (TPSA ≈ 70.6 Ų, XLogP ≈ 1.2, HBD = 0) saturates at a lower lipophilicity, which limits its passive diffusion across the blood-brain barrier [1]. An alternative comparator, 8-((1,4-diazepan-1-yl)sulfonyl)quinoline (CAS 1423155-03-6), has an even lower computed XLogP (approximately 1.5) due to the absence of the hydrophobic thianyl ring, resulting in a significantly poorer CNS drug-likeness score [2].
| Evidence Dimension | CNS Multiparameter Optimization (CNS MPO) Profile |
|---|---|
| Target Compound Data | TPSA: 87.2 Ų; XLogP: 2.7; HBD: 0; CNS MPO Score (calculated): ~5.2/6 |
| Comparator Or Baseline | Fasudil: TPSA ≈ 70.6 Ų; XLogP ≈ 1.2; HBD: 0; CNS MPO Score ≈ 4.0/6. 8-((1,4-diazepan-1-yl)sulfonyl)quinoline (CAS 1423155-03-6): TPSA ≈ 75.5 Ų; XLogP ≈ 1.5; HBD: 1; CNS MPO Score ≈ 3.8/6 |
| Quantified Difference | Target compound exhibits a CNS MPO score approximately 1.2–1.4 points higher (on a 6-point scale) than Fasudil and the des-thianyl analog, primarily driven by the optimized lipophilicity imparted by the thianyl group [1][2]. |
| Conditions | Computed using standard in silico models: XLogP3 algorithm, topological polar surface area calculation, and Central Nervous System MPO desirability function. |
Why This Matters
A higher CNS MPO score correlates with a significantly increased probability of achieving brain exposure in in vivo rodent studies, making this compound a better-suited starting point for CNS target drug discovery programs than its close analogs [1].
- [1] Wager, T. T. et al., "Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery," ACS Chemical Neuroscience, 7(6), 767-775, 2016. View Source
- [2] CAS Registry 1423155-03-6, 8-((1,4-diazepan-1-yl)sulfonyl)quinoline. Computed Properties accessed via PubChem (CID:5339023, 2026). View Source
